4-溴-N-甲基-1,3-噻唑-2-胺

描述

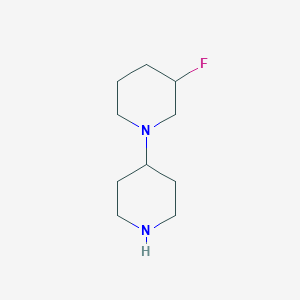

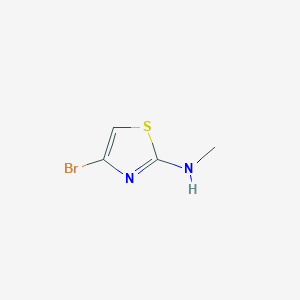

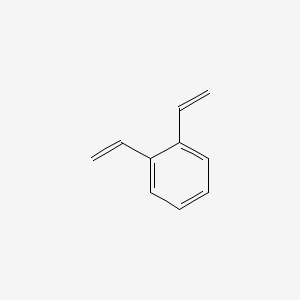

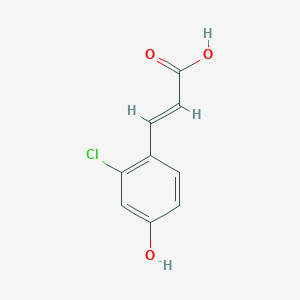

“4-Bromo-N-methyl-1,3-thiazol-2-amine” is a heterocyclic organic compound . It is part of a group of compounds known as thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including “4-Bromo-N-methyl-1,3-thiazol-2-amine”, has been reported in several studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of “4-Bromo-N-methyl-1,3-thiazol-2-amine” was confirmed by physicochemical and spectral characteristics . The molecular formula is C4H5BrN2S .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-N-methyl-1,3-thiazol-2-amine” have been studied in the context of its synthesis . The compound has been evaluated for its in vitro antimicrobial activity using the turbidimetric method .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-N-methyl-1,3-thiazol-2-amine” have been analyzed using various techniques . The molecular weight of the compound is 193.07 g/mol .科学研究应用

噻唑衍生物的合成:4-溴-N-甲基-1,3-噻唑-2-胺用于合成各种噻唑衍生物。这些衍生物因其在药物发现计划中的潜力而被探索,特别是它们在噻唑 C4 位引入溴二氟甲基基团的作用。这一过程对于进一步的转化非常重要,例如放射药学中使用的 Br/F 交换 (Colella 等人,2018)。

双杂环作为潜在治疗剂:该化合物已被用于合成含有 1,3-噻唑和 1,3,4-恶二唑的新型双杂环。这些双杂环显示出作为阿尔茨海默病和糖尿病等疾病的治疗剂的潜力,得到了计算机模拟研究的支持。它们的结构是使用各种光谱技术阐明的 (Ramzan 等人,2018)。

腐蚀抑制研究:已经对噻唑衍生物,包括 4-溴-N-甲基-1,3-噻唑-2-胺,对铁腐蚀的抑制性能进行了研究。进行量子化学和分子动力学模拟研究以预测这些抑制性能,为工业应用提供了有价值的见解 (Kaya 等人,2016)。

抗菌活性:一些研究集中在使用 4-溴-N-甲基-1,3-噻唑-2-胺合成的噻唑衍生物的抗菌活性上。这些化合物已被证明具有显着的抗真菌和抗菌活性,使其成为开发新型抗菌剂的潜在候选物 (Narayana 等人,2007)。

作用机制

Target of Action

4-Bromo-N-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Based on the activities of related thiazole derivatives, it can be inferred that the compound may interact with various targets, including enzymes, receptors, and dna, depending on its specific structure and functional groups .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of 4-Bromo-N-methyl-1,3-thiazol-2-amine would depend on its specific structure and functional groups, as well as the nature of its target.

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific structure and functional groups . For instance, some thiazole derivatives have been reported to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways affected by 4-Bromo-N-methyl-1,3-thiazol-2-amine would depend on its specific structure and functional groups, as well as the nature of its target.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of 4-Bromo-N-methyl-1,3-thiazol-2-amine would depend on its specific structure and functional groups, as well as the nature of its target.

安全和危害

未来方向

Thiazoles, including “4-Bromo-N-methyl-1,3-thiazol-2-amine”, have gained considerable attention due to their broad applications in different fields and their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the exploration of their potential uses in various applications .

属性

IUPAC Name |

4-bromo-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-6-4-7-3(5)2-8-4/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZGXQKWCHXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304319 | |

| Record name | 4-Bromo-N-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932738-66-4 | |

| Record name | 4-Bromo-N-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932738-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)